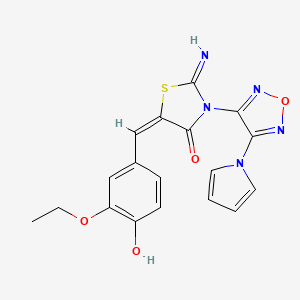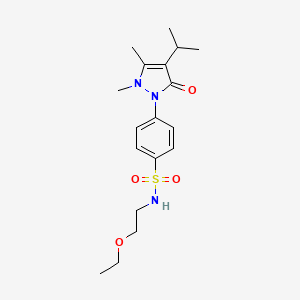![molecular formula C16H14N2O2S3 B11070423 (7aR)-6-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11070423.png)
(7aR)-6-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7AR)-6-(4-METHOXYPHENYL)-3-(2-THIENYL)-5-THIOXOTETRAHYDRO-7H-IMIDAZO[1,5-C][1,3]THIAZOL-7-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thienyl group, and a tetrahydroimidazothiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7AR)-6-(4-METHOXYPHENYL)-3-(2-THIENYL)-5-THIOXOTETRAHYDRO-7H-IMIDAZO[1,5-C][1,3]THIAZOL-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydroimidazothiazolone structure, followed by the introduction of the methoxyphenyl and thienyl groups through various substitution reactions. Common reagents used in these steps include thionyl chloride, methoxybenzene, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(7AR)-6-(4-METHOXYPHENYL)-3-(2-THIENYL)-5-THIOXOTETRAHYDRO-7H-IMIDAZO[1,5-C][1,3]THIAZOL-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with acidic or basic catalysts, while reduction reactions often occur at lower temperatures in the presence of metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
(7AR)-6-(4-METHOXYPHENYL)-3-(2-THIENYL)-5-THIOXOTETRAHYDRO-7H-IMIDAZO[1,5-C][1,3]THIAZOL-7-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (7AR)-6-(4-METHOXYPHENYL)-3-(2-THIENYL)-5-THIOXOTETRAHYDRO-7H-IMIDAZO[1,5-C][1,3]THIAZOL-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(7AR)-6-(4-METHOXYPHENYL)-3-(2-THIENYL)-5-THIOXOTETRAHYDRO-7H-IMIDAZO[1,5-C][1,3]THIAZOL-7-ONE: shares structural similarities with other imidazothiazolone derivatives, such as:
Uniqueness
The uniqueness of (7AR)-6-(4-METHOXYPHENYL)-3-(2-THIENYL)-5-THIOXOTETRAHYDRO-7H-IMIDAZO[1,5-C][1,3]THIAZOL-7-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H14N2O2S3 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(7aR)-6-(4-methoxyphenyl)-5-sulfanylidene-3-thiophen-2-yl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C16H14N2O2S3/c1-20-11-6-4-10(5-7-11)17-14(19)12-9-23-15(18(12)16(17)21)13-3-2-8-22-13/h2-8,12,15H,9H2,1H3/t12-,15?/m0/s1 |
InChI Key |
WSLXKSZTOARRJL-SFVWDYPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=CS4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxybenzyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11070357.png)
![2-[(cyclopentylcarbonyl)amino]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B11070370.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11070374.png)
![Methyl {[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate](/img/structure/B11070378.png)


![N-(4-fluorophenyl)-2-{(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11070392.png)
![7-butyl-8-[(3-methoxybenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11070407.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11070415.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B11070420.png)
![1-(dimethylamino)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11070430.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl}-N-ethylacetamide](/img/structure/B11070444.png)
